1,1'-Biphenyl, 2,2',4,4',5-pentabromo-

Catalog No.
S14982522
CAS No.
81397-99-1
M.F
C12H5Br5
M. Wt
548.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Biphenyl, 2,2',4,4',5-pentabromo-

CAS Number

81397-99-1

Product Name

1,1'-Biphenyl, 2,2',4,4',5-pentabromo-

IUPAC Name

1,2,4-tribromo-5-(2,4-dibromophenyl)benzene

Molecular Formula

C12H5Br5

Molecular Weight

548.7 g/mol

InChI

InChI=1S/C12H5Br5/c13-6-1-2-7(9(14)3-6)8-4-11(16)12(17)5-10(8)15/h1-5H

InChI Key

IZODQJZFOBNYSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C2=CC(=C(C=C2Br)Br)Br

2,2',4,4',5-Pentabromobiphenyl is a polybrominated biphenyl. Polybrominated biphenyls (PBBs) are a group of 209 synthetic organic compounds with 1-10 bromine atoms attached to biphenyl. They can be used as flame retardants and may be added to the plastics used to make products like computer monitors, televisions, textiles, and plastic foams to make them difficult to burn. However, the use of PBBs is banned or restricted in most areas due to their toxicity and persistence in the environment. (L628, L629)

1,1'-Biphenyl, 2,2',4,4',5-pentabromo- is a polybrominated biphenyl compound with the molecular formula C12H5Br5C_{12}H_5Br_5 and a molecular weight of approximately 485.87 g/mol. This compound belongs to a class of synthetic organic chemicals known as polybrominated biphenyls (PBBs), which are characterized by the substitution of bromine atoms on the biphenyl structure. The specific arrangement of bromine atoms in this compound contributes to its chemical properties and biological activities. It is primarily utilized in various applications, notably as a flame retardant in plastics and textiles due to its ability to inhibit combustion .

Typical of halogenated compounds. These include:

  • Electrophilic Substitution: The presence of bromine atoms makes the biphenyl structure susceptible to further electrophilic substitution reactions.
  • Dehalogenation: Under certain conditions, such as exposure to heat or light, the compound can lose bromine atoms, leading to less brominated biphenyl derivatives.
  • Oxidation: This compound may react with strong oxidizing agents, potentially resulting in the formation of hydroxylated or other oxidized derivatives.

These reactions can influence its stability and environmental persistence .

Research on the biological activity of 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- indicates that it exhibits various toxicological effects. Studies have shown that polybrominated biphenyls can disrupt endocrine functions and may be associated with developmental and reproductive toxicity. The compound has been linked to neurotoxic effects and potential carcinogenicity due to its ability to bioaccumulate in living organisms .

Furthermore, some studies suggest that it may interfere with thyroid hormone signaling pathways, leading to adverse health outcomes in exposed populations .

The synthesis of 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- typically involves the bromination of biphenyl using bromine or brominating agents under controlled conditions. Common methods include:

  • Direct Bromination: Biphenyl is reacted with bromine in a solvent such as carbon tetrachloride at elevated temperatures.
  • Electrophilic Aromatic Substitution: This method utilizes a catalytic system to facilitate the addition of bromine across the biphenyl structure.

These methods allow for selective bromination at specific positions on the biphenyl ring .

1,1'-Biphenyl, 2,2',4,4',5-pentabromo- has several applications:

  • Flame Retardant: It is widely used in plastics and textiles to reduce flammability.
  • Additives in Electronics: Employed in circuit boards and other electronic components for fire safety.
  • Research Chemicals: Utilized in laboratories for various chemical studies due to its unique properties.

Despite its utility, concerns over environmental persistence and toxicity have led to regulatory scrutiny regarding its use .

Interaction studies involving 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- have focused on its effects on biological systems. Research indicates that this compound can interact with various cellular pathways:

  • Endocrine Disruption: Studies have shown that it may mimic or interfere with hormone activity.
  • Enzyme Induction: It has been observed to induce liver microsomal enzymes in animal models.
  • Toxicity Assessments: Various studies have evaluated its acute and chronic toxicity profiles through animal testing and cell culture assays .

These interactions highlight the need for careful handling and assessment of risks associated with exposure.

Several compounds share structural similarities with 1,1'-Biphenyl, 2,2',4,4',5-pentabromo-. Here are some notable examples:

Compound NameMolecular FormulaBromination Pattern
2,2',4,4',6-PentabromobiphenylC12H5Br5C_{12}H_5Br_5Different substitution pattern
2,3',4,4',5-PentabromobiphenylC12H5Br5C_{12}H_5Br_5Different substitution pattern
2,2',3,4,4'-PentabromobiphenylC12H5Br5C_{12}H_5Br_5Different substitution pattern
2,2',4-TetrabromobiphenylC12H6Br4C_{12}H_6Br_4Fewer bromine substitutions

Uniqueness

The uniqueness of 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- lies in its specific bromination pattern which influences its physical properties and biological interactions. Compared to other similar compounds like 2,2',6-Pentabromobiphenyl or 2,3',4-Tetrabromobiphenyl which may exhibit different toxicological profiles or reactivity patterns due to variations in their structures .

1,1'-Biphenyl, 2,2',4,4',5-pentabromo-, also known as pentabromobiphenyl, represents a significant class of brominated flame retardants utilized extensively in polymer engineering applications [1]. This pentabrominated aromatic compound possesses a molecular formula of C₁₂H₅Br₅ with a molecular weight of 548.69 g/mol, establishing its position as a medium-molecular-weight flame retardant within the polybrominated biphenyl family [2] [3]. The compound's unique bromine substitution pattern at the 2,2',4,4', and 5 positions on the biphenyl backbone confers specific flame retardant properties that make it particularly effective in various polymer matrices [4].

Flame Retardant Efficacy in Ethylene-Propylene Copolymer Matrices

The application of 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- in ethylene-propylene copolymer systems demonstrates remarkable flame retardant performance through both gas-phase and condensed-phase mechanisms [4] [5]. Research findings indicate that pentabromobiphenyl compounds operate primarily through radical scavenging mechanisms in the gas phase, where bromine radicals effectively interrupt the combustion chain reactions that sustain polymer burning [6] [7].

In ethylene-propylene copolymer matrices, the flame retardant efficacy is significantly influenced by the thermal stability of the pentabromobiphenyl compound during polymer processing temperatures [8]. Studies have shown that the thermal decomposition of pentabromobiphenyl begins at approximately 280°C, which coincides with the processing window of many ethylene-propylene copolymers [5]. This thermal compatibility ensures that the flame retardant remains chemically intact during polymer processing while providing effective fire protection in the final application.

The limiting oxygen index values for ethylene-propylene copolymers treated with pentabromobiphenyl flame retardants typically range from 28% to 35%, depending on the loading concentration and polymer matrix composition [9] [10]. These values represent a substantial improvement over untreated ethylene-propylene copolymers, which typically exhibit limiting oxygen index values between 17% and 19% [9].

Flame Retardant Loading (wt%)Limiting Oxygen Index (%)Heat Release Rate Reduction (%)
5.024.215
8.028.528
12.032.142
15.034.855

The flame retardant mechanism in ethylene-propylene copolymers involves the thermal decomposition of pentabromobiphenyl to release hydrogen bromide and other brominated species that act as radical scavengers in the flame zone [11] [4]. The effectiveness of this mechanism is enhanced by the formation of a protective char layer on the polymer surface, which acts as a physical barrier to heat and mass transfer [5].

Synergistic Effects with Antimony Trioxide in Acrylonitrile-Butadiene-Styrene Thermoplastics

The combination of 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- with antimony trioxide in acrylonitrile-butadiene-styrene thermoplastics produces significant synergistic flame retardant effects that exceed the additive contributions of the individual components [12] [6] [7]. This synergistic relationship is attributed to the formation of antimony oxybromide species during thermal decomposition, which enhance both gas-phase and condensed-phase flame retardant mechanisms [6].

Research conducted on acrylonitrile-butadiene-styrene systems containing pentabromobiphenyl and antimony trioxide demonstrates that the optimal synergistic ratio occurs at approximately 3:1 to 2:1 bromine to antimony by weight [13] [7]. At these ratios, the flame retardant system achieves maximum efficiency while minimizing the total additive loading required to meet specific flame retardancy standards [13].

The synergistic mechanism involves the reaction between antimony trioxide and the brominated species released during pentabromobiphenyl decomposition [6]. This reaction produces antimony tribromide, which volatilizes into the flame zone and undergoes further reactions to form hydrogen bromide and antimony oxybromide particles [6] [7]. The hydrogen bromide acts as a gas-phase radical scavenger, while the antimony oxybromide particles catalyze the recombination of hydrogen and hydroxyl radicals, providing dual-mode flame inhibition [6].

Pentabromobiphenyl (wt%)Antimony Trioxide (wt%)Limiting Oxygen Index (%)UL-94 RatingSynergy Factor
8.04.029.5V-11.3
10.05.032.8V-01.5
12.06.035.2V-01.7
15.07.537.9V-01.8

The thermal stability of the synergistic system in acrylonitrile-butadiene-styrene matrices shows improved performance compared to individual flame retardants [13]. The presence of antimony trioxide appears to stabilize the pentabromobiphenyl compound, delaying its decomposition and extending the effective temperature range for flame retardant action [7]. This stabilization effect is particularly important in high-temperature processing applications where thermal degradation of the flame retardant could compromise its effectiveness [5].

Microscale combustion calorimetry studies reveal that the synergistic combination reduces peak heat release rates by 60-75% compared to untreated acrylonitrile-butadiene-styrene, while individual components achieve only 30-45% reduction at equivalent total loading levels [14]. This enhanced performance demonstrates the practical significance of the synergistic interaction in real-world fire scenarios [14].

Thermal Decomposition Byproduct Analysis During Polymer Combustion

The thermal decomposition of 1,1'-Biphenyl, 2,2',4,4',5-pentabromo- during polymer combustion generates a complex mixture of volatile and semi-volatile organic compounds that have been extensively characterized through gas chromatography-mass spectrometry analysis [11] [15]. The primary decomposition pathway involves the sequential loss of bromine atoms, leading to the formation of lower-brominated biphenyl congeners and ultimately to hydrogen bromide and other brominated hydrocarbons [11].

Temperature-programmed decomposition studies indicate that pentabromobiphenyl begins thermal degradation at approximately 250°C, with maximum decomposition rates occurring between 350°C and 450°C [11] [15]. The decomposition profile shows multiple overlapping peaks, suggesting complex multi-step degradation mechanisms involving different bromine substitution positions [11].

The major thermal decomposition products identified include hydrogen bromide, bromine gas, and various brominated aromatic compounds [11] [15]. Hydrogen bromide represents the most abundant gaseous product, accounting for approximately 32-45% of the total brominated species released during decomposition at 650°C [11] [15]. This high yield of hydrogen bromide correlates directly with the flame retardant effectiveness of the compound, as hydrogen bromide serves as the primary gas-phase flame inhibitor [4].

Decomposition Temperature (°C)Primary ProductsSecondary ProductsBromine Recovery (%)
350Hydrogen Bromide, TetrabromobiphenylTribromobiphenyl25
450Hydrogen Bromide, BromineDibromobiphenyl55
550Hydrogen Bromide, Brominated AromaticsMonobromobiphenyl75
650Hydrogen Bromide, Carbon MonoxideBiphenyl, Char Residue85

Semi-volatile decomposition products include a series of polybrominated biphenyl congeners with varying degrees of bromination [11] [15]. These compounds represent intermediate decomposition products that may undergo further thermal degradation under extended heating conditions [11]. The distribution of these congeners depends strongly on the decomposition temperature and residence time, with higher temperatures favoring the formation of lower-brominated species [15].

The formation of carbon monoxide during pentabromobiphenyl decomposition occurs as a secondary process, typically at temperatures above 500°C [11] [15]. Carbon monoxide yields range from 2% to 8% of the total decomposition products, depending on the oxygen availability and heating rate [15]. This relatively low carbon monoxide production is advantageous from a flame retardant perspective, as excessive carbon monoxide formation can contribute to fire toxicity concerns [11].

Char formation during thermal decomposition represents another important aspect of the flame retardant mechanism [5]. The pentabromobiphenyl compound promotes char formation in polymer matrices through cross-linking reactions that occur during the decomposition process [5]. The char yield typically ranges from 15% to 25% of the original flame retardant mass, providing a protective carbonaceous layer that inhibits heat and mass transfer [5].

XLogP3

7.1

Exact Mass

547.62671 g/mol

Monoisotopic Mass

543.63081 g/mol

Heavy Atom Count

17

UNII

RQG93YJA55

Metabolism Metabolites

PBBs can be absorbed via oral, inhalation, and dermal routes. Due to their lipophilic nature, PBBs, especially the highly brominated congeners, tend to accumulate in lipid-rich tissues such as the liver, adipose, skin, and breast milk. Certain PBB compounds are metabolized by the microsomal monooxygenase system catalyzed by cytochrome P-450 of the type induced by phenobarbital. The rate of metabolism may depends on the bromine substitution pattern. PBB congeners of low bromine content are transformed into hydroxylated derivatives that are predominately eliminated in the urine. Highly brominated congeners are either retained or excreted unchanged in the feces. (L628)

Dates

Last modified: 08-11-2024

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